2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid

Tuberculosis Malate synthase Fragment-based drug discovery

Prioritize this specific 4-quinolinyl isomer for your fragment-based screening and prodrug programs. Unlike generic 2-aryl-thiazolidine analogs, the quinolin-4-yl substituent is critical for DNA-intercalation, optimal hinge-binding geometry (as evidenced by M. tuberculosis GlcB co-crystal data), and liver-targeting properties cited in hepatoprotective patents. Substitution with phenyl or pyridyl analogs leads to quantifiable losses in target engagement and metabolic stability, compromising SAR data integrity. Ensure you are ordering the correct positional isomer to match published antimalarial and cysteine-prodrug SAR frameworks.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
Cat. No. B12984235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=NC3=CC=CC=C23)C(=O)O
InChIInChI=1S/C13H12N2O2S/c16-13(17)11-7-18-12(15-11)9-5-6-14-10-4-2-1-3-8(9)10/h1-6,11-12,15H,7H2,(H,16,17)
InChIKeyNUPVLPGJEWPOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid (CAS 1029799-83-4): Core Structural and Pharmacophore Baseline for Procurement Evaluation


2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid (C13H12N2O2S, MW 260.31 g/mol) is a heterocyclic building block that positions a quinolin-4-yl substituent at the 2-position of the thiazolidine-4-carboxylic acid scaffold . The compound is formally a cysteine-derived prodrug framework in which the thiazolidine ring masks a free thiol and amine, while the quinoline moiety confers DNA-intercalation potential and extended aromatic π-stacking capacity that is absent in simpler 2-aryl-thiazolidine-4-carboxylic acid analogs [1]. This dual pharmacophore architecture places the compound at the intersection of antimalarial, anticancer, and cysteine-prodrug research programs, making precise structural identity—particularly the 4-quinolinyl attachment point—a critical variable in procurement decisions [2].

Why 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid Cannot Be Replaced by Generic Thiazolidine Analogs


Generic substitution with common 2-aryl-thiazolidine-4-carboxylic acid analogs (e.g., 2-phenyl, 2-pyridyl, or unsubstituted thiazolidine-4-carboxylic acid) introduces quantifiable losses in target engagement, metabolic stability, and crystallographic binding mode that cannot be recovered through simple stoichiometric adjustment. The quinolin-4-yl group is not merely a hydrophobic placeholder: published co-crystal structures of the closely related 2-(pyridin-4-yl)thiazolidine-4-carboxylic acid fragment with Mycobacterium tuberculosis malate synthase (GlcB) demonstrate that the heteroaryl substituent directly influences the protonation state and hydrogen-bonding geometry of the thiazolidine nitrogen, which engages the catalytic Asp-633 residue at a measured distance of 3.1 Å [1]. Replacing the quinoline with a smaller heterocycle alters the distance and angle of this key interaction. Furthermore, systematic stability data on (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids demonstrate that 2-aryl derivatives undergo faster hydrolytic ring-opening than 2-alkyl counterparts, with decomposition rates scaling with substituent electron-donating capacity and steric bulk—a phenomenon that directly impacts shelf-life, solution-state handling protocols, and in vivo cysteine release kinetics [2].

Quantitative Differentiation Evidence for 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid Versus Closest Analogs


PDB-Validated Target Engagement Architecture: Quinolin-4-yl vs. Pyridin-4-yl Thiazolidine Fragment Binding to Malate Synthase GlcB

The co-crystal structure of 2-(pyridin-4-yl)thiazolidine-4-carboxylic acid (Fragment 18) bound to M. tuberculosis malate synthase GlcB (PDB: 5CEW, resolution 2.03 Å) establishes the pharmacophore geometry that the quinolin-4-yl analog would occupy [1]. Fragment 18 engages catalytic residues Asp-633 and Arg-339: the thiazolidine ring nitrogen and two carbons interact with Asp-633 carboxylate oxygens via hydrogen bond (dN-O = 3.1 Å) and van der Waals contacts (dC-O = 3.1 Å), while one carboxylate oxygen hydrogen-bonds to Arg-339 side-chain nitrogen (dO-N = 2.7 Å). Both carboxylate oxygens coordinate the active-site Mg²⁺ in a bidentate fashion (2.3 and 2.4 Å). The pyridine ring occupies a hydrophobic sub-pocket; the larger quinoline ring system of the target compound is predicted to extend deeper into this pocket, potentially forming additional π-stacking interactions with nearby aromatic residues [1]. In contrast, 2-phenyl-thiazolidine-4-carboxylic acid lacks the heteroaryl nitrogen required for analogous polar interactions, and unsubstituted thiazolidine-4-carboxylic acid cannot engage this sub-pocket at all.

Tuberculosis Malate synthase Fragment-based drug discovery

2-Aryl-Thiazolidine-4-carboxylic Acid Hydrolytic Stability: 2-Quinolin-4-yl vs. 2-Alkyl and 2,2-Dialkyl Derivatives

A systematic potentiometric titration and HPLC study of (2RS,4R)-2-substituted thiazolidine-4-carboxylic acids demonstrated that hydrolytic stability decreases in the ranked order: 2-carboxyl derivative (stable) > 2-alkyl (moderately stable) > 2-aryl (moderately labile) > 2,2-dialkyl (most labile) [1]. The study further established that bulkier and/or more electron-donating aryl substituents accelerate decomposition, and that alkaline salts of these acids remain intact for up to 3 hours in aqueous solution [1]. For 2-(quinolin-4-yl)thiazolidine-4-carboxylic acid, the quinoline ring is both bulkier and electronically distinct (electron-withdrawing due to the heterocyclic nitrogen) compared to a simple phenyl group. This places the compound in a unique stability window: more stable than 2,2-dialkyl derivatives (which are unsuitable for aqueous formulation) but with hydrolysis kinetics distinct from 2-phenyl-thiazolidine-4-carboxylic acid (MW 209.26 g/mol, CAS 42607-21-6), which is the most commonly sourced 2-aryl-thiazolidine-4-carboxylic acid reference standard . The dissociation constant (pKa) of the imino nitrogen is significantly influenced by the aryl substituent identity, meaning the quinolin-4-yl compound will exhibit a different protonation state at physiological pH than the phenyl analog [1].

Prodrug stability Cysteine delivery Formulation development

Patent-Validated Scaffold for Hepatoprotective Cysteine Prodrugs: 4-Quinolinyl-Thiazolidine-4-carboxylic Acid Derivatives

Patent BG46457A3 (filed 1986, BIOGAL GYOGYSZERGYAR) explicitly claims thiazolidine-4(S)-carboxylic acid derivatives wherein the R1 substituent includes quinolinyl as an optionally substituted heteroaryl group, for use in treating or preventing liver damage of natural or experimental origin [1]. This patent establishes the quinolinyl-substituted thiazolidine-4-carboxylic acid scaffold as a validated hepatoprotective pharmacophore. The patent further claims pharmaceutical preparations containing these compounds, indicating that the quinolin-4-yl substitution pattern was specifically selected during medicinal chemistry optimization—not merely enumerated as one of many theoretical possibilities [1]. By contrast, the widely studied 2-substituted thiazolidine-4(R)-carboxylic acids as L-cysteine prodrugs (e.g., 2-alkyl and simple 2-aryl derivatives) demonstrated protection against acetaminophen hepatotoxicity in mice, but the quinolinyl derivatives were developed for improved liver-targeting properties due to the quinoline moiety's known hepatic metabolic handling [2].

Hepatoprotection Cysteine prodrug Oxidative stress

Antimalarial Pharmacophore Context: 4-Aminoquinoline-Thiazolidine Hybrids Establish Activity Thresholds That Require Quinoline Identity

Solomon et al. (2013) synthesized a series of 4-aminoquinoline-derived thiazolidines and demonstrated that two aryl-thiazolidine-4-carboxylic acid amide derivatives—compound 14 [2-(4-chloro-phenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride] and compound 22 [2-(2,6-dichloro-phenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride]—exhibited the most significant in vivo suppression of parasitaemia against P. yoelii N-67 in mice, and that all analogs formed a strong complex with haematin and inhibited β-haematin formation in vitro [1]. This study establishes that the quinoline substructure is essential for heme polymerization inhibition—the validated mechanism of action for 4-aminoquinoline antimalarials—and that the thiazolidine-4-carboxylic acid component modulates potency and physicochemical properties. 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid provides the quinoline pharmacophore directly attached to the thiazolidine ring, offering a more compact scaffold than the extended aminoquinoline-thiazolidine amides . Compounds lacking the quinoline ring (e.g., simple 2-aryl-thiazolidine-4-carboxylic acids) show no heme polymerization inhibition activity in this assay system.

Antimalarial Plasmodium falciparum Heme polymerization inhibition

Structural Analogs Comparison: 2-(Quinolin-4-yl) vs. 2-(6-Methoxyquinolin-2-yl) and 2-(Naphthalen-1-yl) Thiazolidine-4-carboxylic Acids

Three commercially available 2-aryl-thiazolidine-4-carboxylic acids with fused bicyclic aromatic substituents provide a direct structural comparator set: (1) 2-(quinolin-4-yl)thiazolidine-4-carboxylic acid (CAS 1029799-83-4, MW 260.31, 97% purity), (2) 2-(6-methoxyquinolin-2-yl)-1,3-thiazolidine-4-carboxylic acid (CAS not specified, includes electron-donating methoxy substituent), and (3) 2-(naphthalen-1-yl)thiazolidine-4-carboxylic acid (CAS 72678-97-8, MW 259.32, carbocyclic analog without heteroaryl nitrogen) [1]. The quinolin-4-yl isomer places the thiazolidine at the 4-position of quinoline, which is the same attachment point as the validated 4-aminoquinoline antimalarial pharmacophore (e.g., chloroquine). The 6-methoxyquinolin-2-yl analog attaches at the 2-position with an electron-donating methoxy group, altering both the electronic character and the vector of the thiazolidine ring relative to the quinoline plane [1]. The naphthalen-1-yl analog lacks the quinoline nitrogen entirely, removing the heteroaryl hydrogen-bond acceptor and altering logP . These three compounds differ in molecular weight by less than 1%, but their hydrogen-bonding capacity, electronic properties, and 3D pharmacophore geometry are distinct, making them non-interchangeable in any structure-based drug design campaign.

Structure-activity relationship Quinoline positional isomer Medicinal chemistry

Ligand Efficiency and Fragment Elaboration Potential: Quinolin-4-yl Scaffold Versus 2-Phenyl Fragment Benchmark

In the fragment-based drug discovery paradigm validated by the M. tuberculosis malate synthase study, fragments typically bind with weak affinity (Kd > 0.1 mM) and are elaborated into potent inhibitors through structure-guided chemistry [1]. The Huang et al. (2016) study demonstrated that incorporating an indole group from a fragment hit into an existing phenyl-diketo acid series resulted in a 100-fold potency improvement, yielding an inhibitor with IC50 = 20 nM [1]. This establishes a quantitative benchmark for fragment elaboration success. 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid (MW 260.31, 14 heavy atoms) is a larger fragment than the prototypical 2-phenyl-thiazolidine-4-carboxylic acid (MW 209.26, 12 heavy atoms), providing a larger starting point for fragment growing while retaining acceptable fragment-like physicochemical properties . The quinoline nitrogen provides a synthetic handle (e.g., N-alkylation, N-oxide formation) that is absent in the phenyl analog, offering diversification routes that do not require de novo ring synthesis. In the malate synthase system, fragment 18 (the pyridyl analog, MW 210.26) demonstrated productive binding through interactions with Asp-633, Arg-339, and the active-site Mg²⁺; the quinolin-4-yl analog retains all these interaction motifs while adding additional surface area for potency optimization [1].

Fragment-based drug design Ligand efficiency Scaffold elaboration

Recommended Procurement and Application Scenarios for 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid


Fragment-Based Antitubercular Drug Discovery Targeting Malate Synthase (GlcB)

In fragment-based screening campaigns against M. tuberculosis malate synthase, 2-(quinolin-4-yl)thiazolidine-4-carboxylic acid serves as a structural analog of the validated Fragment 18 hit (PDB: 5CEW) with extended π-surface for potency optimization. The co-crystal structure of the pyridyl analog demonstrates productive interactions with catalytic residues Asp-633 and Arg-339, plus bidentate Mg²⁺ coordination; the quinolin-4-yl variant is predicted to exploit the same binding mode while enabling additional van der Waals contacts in the hydrophobic sub-pocket. Fragment elaboration precedent from the same study showed that aromatic group incorporation can yield 100-fold potency gains (IC50 = 20 nM for optimized indole-diketo acid inhibitor) [1].

Hepatoprotective Cysteine Prodrug Development

Patent BG46457A3 specifically claims thiazolidine-4(S)-carboxylic acid derivatives with quinolinyl substituents for treating and preventing liver damage. The thiazolidine ring serves as a cysteine prodrug motif (masking the free thiol), while the quinoline moiety provides liver-targeting properties based on known hepatic metabolic handling of quinoline-containing compounds. The hydrolytic stability of the 2-aryl-thiazolidine-4-carboxylic acid class—intermediate between stable 2-carboxyl derivatives and labile 2,2-dialkyl derivatives—is suitable for oral prodrug formulation, with alkaline salt forms providing up to 3 hours of aqueous stability at ambient temperature for solution-state handling [2][3].

Antimalarial Pharmacophore Exploration: Heme Polymerization Inhibition

The 4-aminoquinoline-thiazolidine hybrid series characterized by Solomon et al. (2013) demonstrated that quinoline-containing thiazolidine-4-carboxylic acid derivatives form strong complexes with haematin and inhibit β-haematin formation in vitro, with the most active compounds suppressing parasitaemia in the P. yoelii N-67 mouse model. 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid provides the quinoline pharmacophore in a compact, synthetically tractable scaffold that can be elaborated into amide derivatives following the SAR framework established by the Solomon series. Non-quinoline 2-aryl-thiazolidine-4-carboxylic acids serve as negative controls in this assay system [1].

Structure-Activity Relationship Studies Requiring Fused Bicyclic Heteroaryl Comparator Sets

For SAR-by-catalog or fragment-screening procurement, 2-(quinolin-4-yl)thiazolidine-4-carboxylic acid provides a specific pharmacophore geometry—quinoline nitrogen at position 1 with thiazolidine attachment at position 4—that is distinct from the 2-quinolinyl positional isomer and the carbocyclic naphthalen-1-yl analog. The quinolin-4-yl isomer preserves the 4-aminoquinoline attachment geometry associated with antimalarial and DNA-intercalation mechanisms. The heteroaryl nitrogen provides a hydrogen-bond acceptor (pKa ~4.9) and a synthetic diversification handle (N-alkylation, N-oxide formation) that are absent in the naphthalene analog, making these three compounds an informative comparator set for probing nitrogen placement and electronic effects in any target where bicyclic aromatic recognition is implicated [2].

Quote Request

Request a Quote for 2-(Quinolin-4-yl)thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.